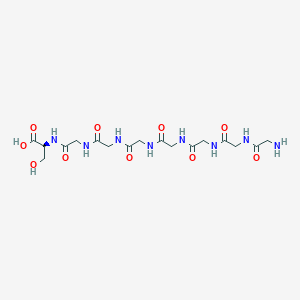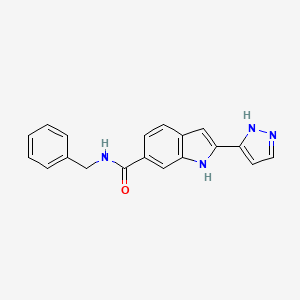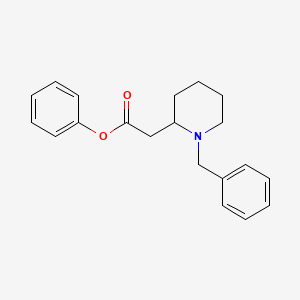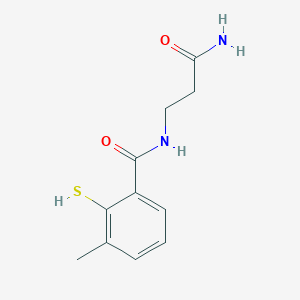
2-Furancarboxamide, N-(1,3-benzodioxol-5-ylmethyl)-5-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furancarboxamide, N-(1,3-benzodioxol-5-ylmethyl)-5-nitro- is a complex organic compound that features a furan ring, a benzodioxole moiety, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, N-(1,3-benzodioxol-5-ylmethyl)-5-nitro- typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole structure.
Attachment of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Carboxamide: The final step involves the reaction of the furan ring with the benzodioxole moiety and the nitro group to form the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Furancarboxamide, N-(1,3-benzodioxol-5-ylmethyl)-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines from the nitro group.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Furancarboxamide, N-(1,3-benzodioxol-5-ylmethyl)-5-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Furancarboxamide, N-(1,3-benzodioxol-5-ylmethyl)-5-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole moiety may also interact with enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Furancarboxamide, N-(1,3-benzodioxol-5-ylmethyl)-5-methyl-
- 2-Furancarboxamide, N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-
- 2-Furancarboxamide, N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-
Uniqueness
2-Furancarboxamide, N-(1,3-benzodioxol-5-ylmethyl)-5-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the furan ring, benzodioxole moiety, and nitro group makes this compound particularly interesting for various applications.
Eigenschaften
CAS-Nummer |
831203-90-8 |
|---|---|
Molekularformel |
C13H10N2O6 |
Molekulargewicht |
290.23 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C13H10N2O6/c16-13(10-3-4-12(21-10)15(17)18)14-6-8-1-2-9-11(5-8)20-7-19-9/h1-5H,6-7H2,(H,14,16) |
InChI-Schlüssel |
XLBPYXNXFPGVAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8,8-difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide](/img/structure/B14219134.png)

![2-Thiophenecarboxamide, N-[2,4,6-trimethyl-3-(1-pyrrolidinyl)phenyl]-](/img/structure/B14219148.png)
![{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol](/img/structure/B14219171.png)

![Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14219182.png)
![N'-cyclooctyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14219186.png)





![4-[5-[(3,4-Difluorophenyl)methylamino]pyridin-3-yl]phenol](/img/structure/B14219224.png)
